Propanoic acid, 1,1-dimethylpropyl ester

Description

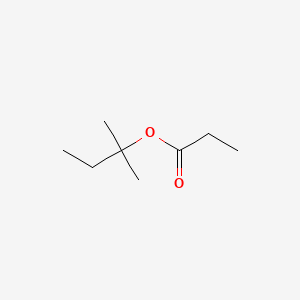

Propanoic acid, 1,1-dimethylpropyl ester is a branched-chain ester derived from propanoic acid and 1,1-dimethylpropanol. The ester group, 1,1-dimethylpropyl (also termed tert-pentyl), consists of a three-carbon propyl chain with two methyl substituents on the first carbon adjacent to the oxygen atom. This structure imparts significant steric hindrance, influencing its physical properties and reactivity.

Properties

CAS No. |

34949-22-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-methylbutan-2-yl propanoate |

InChI |

InChI=1S/C8H16O2/c1-5-7(9)10-8(3,4)6-2/h5-6H2,1-4H3 |

InChI Key |

RHSLWHLBYFOBAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoic acid, 1,1-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,1-dimethylpropanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Propanoic acid+1,1-dimethylpropanol→Propanoic acid, 1,1-dimethylpropyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a batch reactor or a continuous flow reactor. The reaction mixture is heated to a temperature of around 60-70°C, and the water produced is continuously removed to drive the reaction to completion. The ester is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Propanoic acid, 1,1-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,1-dimethylpropanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: It can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Acid or base catalyst, another alcohol.

Major Products Formed:

Hydrolysis: Propanoic acid and 1,1-dimethylpropanol.

Reduction: 1,1-dimethylpropanol.

Transesterification: A different ester and alcohol.

Scientific Research Applications

Propanoic acid, 1,1-dimethylpropyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases, enzymes that hydrolyze esters.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of propanoic acid, 1,1-dimethylpropyl ester involves its interaction with enzymes such as esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis reaction results in the formation of propanoic acid and 1,1-dimethylpropanol. The molecular targets include the ester bond, and the pathways involved are those related to ester hydrolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| Propanoic acid, 1,1-dimethylpropyl ester | C₈H₁₄O₂* | ~142.19* | Not explicitly listed | Esterified with tert-pentyl group |

| Propanoic acid, 1,1-dimethylethyl ester (tert-butyl propionate) | C₇H₁₂O₂ | 130.18 | 20487-40-5 | Esterified with tert-butyl group |

| Propanoic acid, 2,2-dimethyl-, 2,2-dimethylpropyl ester (neopentyl pivalate) | C₁₀H₂₀O₂ | 172.26 | 5340-26-1 | Esterified with neopentyl (2,2-dimethylpropyl) group |

| Ethaneperoxoic acid, 1,1-dimethylpropyl ester | C₇H₁₄O₃ | 146.18 | 690-83-5 | Peroxy ester with tert-pentyl group |

*Note: The molecular formula and weight for the target compound are inferred based on structural analogs .

Physical and Chemical Properties

Boiling Point :

- tert-Butyl propionate (C₇H₁₂O₂) has a boiling point of ~131°C, while neopentyl pivalate (C₁₀H₂₀O₂) boils at ~220°C due to increased molecular weight and branching .

- The target compound (tert-pentyl propionate) likely has a boiling point intermediate between these values (~150–180°C), as the larger tert-pentyl group increases molecular weight but reduces intermolecular forces compared to neopentyl pivalate.

- Reactivity: Esters with bulky alkyl groups (e.g., tert-pentyl) exhibit slower hydrolysis rates due to steric hindrance. For example, neopentyl pivalate is highly resistant to hydrolysis, making it suitable as a stabilizer in polymers .

Research Findings and Data Gaps

Synthetic Methods :

- Toxicity and Environmental Impact: Limited data exist for the target compound, but structurally similar esters (e.g., neopentyl pivalate) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . Environmental persistence is influenced by branching; highly branched esters degrade more slowly due to reduced microbial accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.